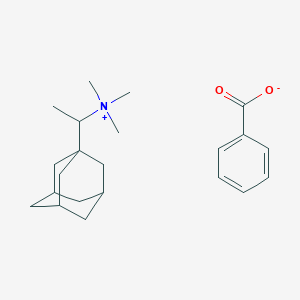
1-(1-Adamantyl)ethyl-trimethylazanium;benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)ethyl-trimethylazanium;benzoate is a compound that features an adamantane structure, which is a highly stable and rigid hydrocarbon framework The adamantane moiety is known for its unique properties, including high thermal stability and resistance to chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)ethyl-trimethylazanium;benzoate typically involves the reaction of 1-adamantyl bromomethyl ketone with trimethylamine, followed by the introduction of a benzoate group. The reaction conditions often include the use of a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Adamantyl)ethyl-trimethylazanium;benzoate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can be used to modify the benzoate group or other functional groups attached to the adamantane core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups to the benzoate moiety.
Applications De Recherche Scientifique
1-(1-Adamantyl)ethyl-trimethylazanium;benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of drug delivery systems.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound’s thermal stability and rigidity make it suitable for use in high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of 1-(1-Adamantyl)ethyl-trimethylazanium;benzoate involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic regions of proteins, potentially altering their function. The benzoate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. These interactions can affect various pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylacetic acid: Another adamantane derivative with applications in organic synthesis and pharmaceuticals.
1,3-Dehydroadamantane: Known for its high reactivity and use in the synthesis of functional adamantane derivatives.
Adamantyl-substituted β-hydroxybutyric acids: Used in the synthesis of biodegradable plastics and other materials.
Uniqueness
1-(1-Adamantyl)ethyl-trimethylazanium;benzoate is unique due to its combination of the adamantane core with a trimethylazanium group and a benzoate moiety. This combination imparts unique properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.
: Advances in the Chemistry of Unsaturated Adamantane Derivatives : Synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxybutyric acids : [Buy 1-(1-adamantyl)-N,N,N-tr
Propriétés
IUPAC Name |
1-(1-adamantyl)ethyl-trimethylazanium;benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N.C7H6O2/c1-11(16(2,3)4)15-8-12-5-13(9-15)7-14(6-12)10-15;8-7(9)6-4-2-1-3-5-6/h11-14H,5-10H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCUBEOHVZSNAG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)[N+](C)(C)C.C1=CC=C(C=C1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5149642.png)
![Ethyl 2-[(4-fluorobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5149654.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-N-(3-pyrazol-1-ylpropyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149668.png)
![ethyl 4-[(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B5149674.png)
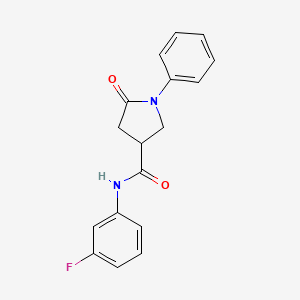
![N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide](/img/structure/B5149689.png)
![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)
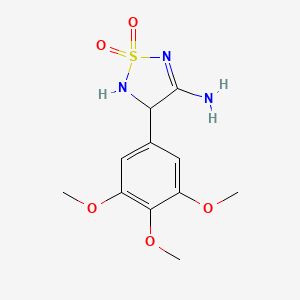
![N'-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5149707.png)
![5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B5149716.png)
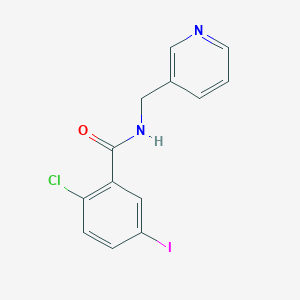
![2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5149730.png)
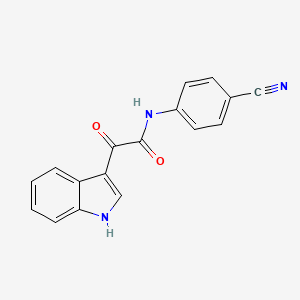
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)
